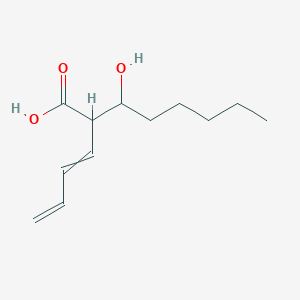
Bis(1,4,7,10-tetraoxacyclododecan-2-YL)methyl nonadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,4,7,10-tetraoxacyclododecan-2-yl)methyl nonadecanoate typically involves the esterification of nonadecanoic acid with a bis(1,4,7,10-tetraoxacyclododecan-2-yl)methyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Bis(1,4,7,10-tetraoxacyclododecan-2-yl)methyl nonadecanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Bis(1,4,7,10-tetraoxacyclododecan-2-yl)methyl nonadecanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in creating biocompatible materials.
Industry: Used in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which Bis(1,4,7,10-tetraoxacyclododecan-2-yl)methyl nonadecanoate exerts its effects is largely dependent on its ability to form stable complexes with metal ions. The crown ether units can encapsulate metal ions, facilitating their transport and potentially altering their reactivity. This property is particularly useful in catalysis and ion transport applications.
Comparison with Similar Compounds
Similar Compounds
- Bis(1,4,7,10-tetraoxacyclododecan-2-yl)methyl octadecanoate
- Bis(1,4,7,10-tetraoxacyclododecan-2-yl)methyl hexadecanoate
Uniqueness
Bis(1,4,7,10-tetraoxacyclododecan-2-yl)methyl nonadecanoate is unique due to its specific chain length and the presence of two crown ether units. This structure provides it with distinct properties, such as enhanced ability to form stable complexes with larger metal ions compared to its shorter-chain analogs.
Properties
CAS No. |
189759-40-8 |
|---|---|
Molecular Formula |
C36H68O10 |
Molecular Weight |
660.9 g/mol |
IUPAC Name |
bis(1,4,7,10-tetraoxacyclododec-2-yl)methyl nonadecanoate |
InChI |
InChI=1S/C36H68O10/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(37)46-36(33-31-42-25-23-38-19-21-40-27-29-44-33)34-32-43-26-24-39-20-22-41-28-30-45-34/h33-34,36H,2-32H2,1H3 |
InChI Key |
ZNTVCQASPJCCFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(=O)OC(C1COCCOCCOCCO1)C2COCCOCCOCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Pyridyl)-3-methyl-5-[(1R)-1-phenyl-1-methoxyethyl]-1H-pyrazole](/img/structure/B12551259.png)

![2-Ethenyl-5-[4-(thiophen-2-yl)phenyl]thiophene](/img/structure/B12551278.png)
![4-[(3-Methoxyphenyl)methoxy]-1,1'-biphenyl](/img/structure/B12551280.png)
![Silane, [(8-iodo-1-naphthalenyl)ethynyl]trimethyl-](/img/structure/B12551288.png)
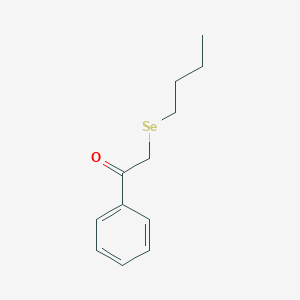
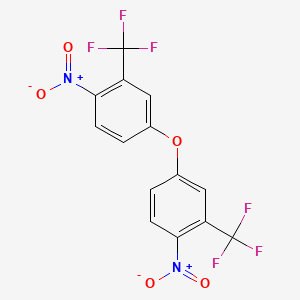
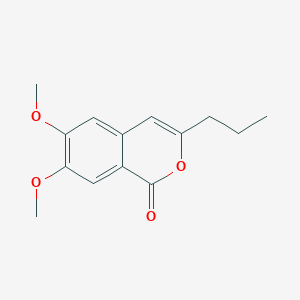
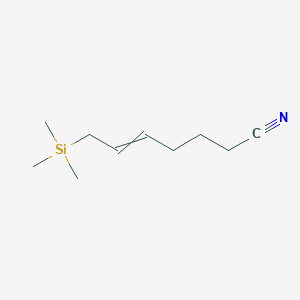
![L-Phenylalanine, 4-[(diethoxyphosphinyl)difluoromethyl]-](/img/structure/B12551336.png)
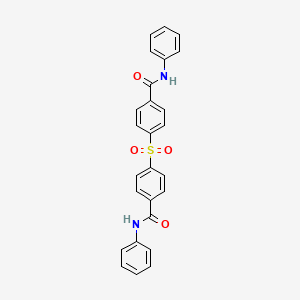
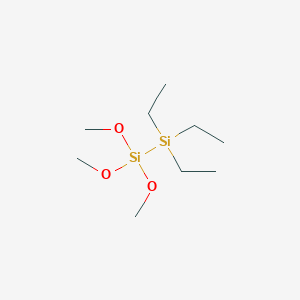
![Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate](/img/structure/B12551357.png)
